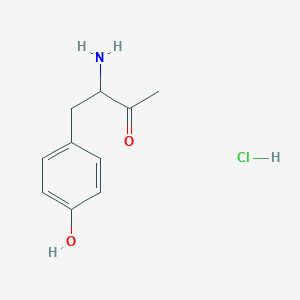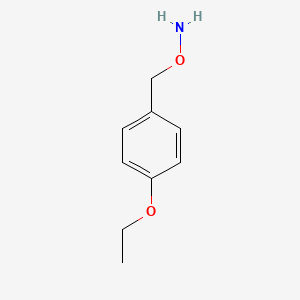
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a propanone side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-tert-butyl-2-hydroxy-3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-2-one or 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propanoic acid.
Reduction: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)-2-bromopropan-1-one.
科学的研究の応用
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group in the propanone side chain can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects.
類似化合物との比較
Similar Compounds
1-(4-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one: Similar structure with a different position of the tert-butyl group.
1-(5-Tert-butyl-2-hydroxy-4-methylphenyl)propan-1-one: Similar structure with a different position of the methyl group.
1-(5-Tert-butyl-2-hydroxy-3-ethylphenyl)propan-1-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The hydroxyl and carbonyl groups enable diverse chemical transformations, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-6-12(15)11-8-10(14(3,4)5)7-9(2)13(11)16/h7-8,16H,6H2,1-5H3 |
InChIキー |
JEPYRIFNZBWDIV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


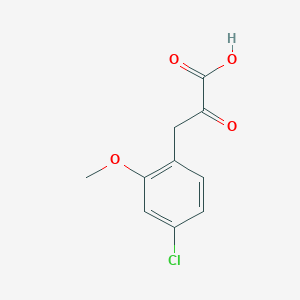
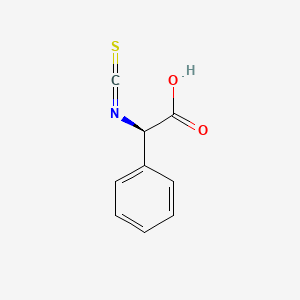
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
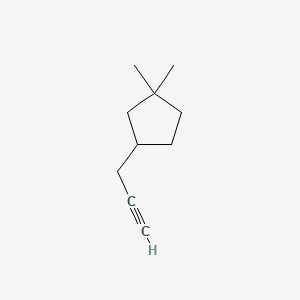
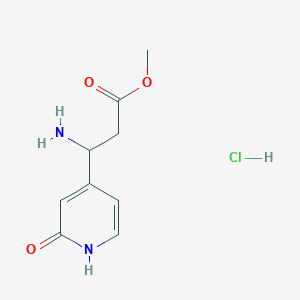
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
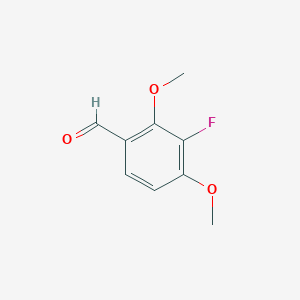
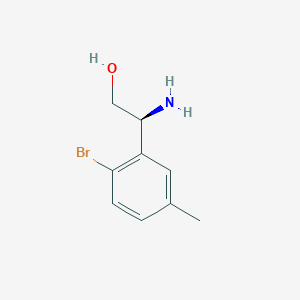
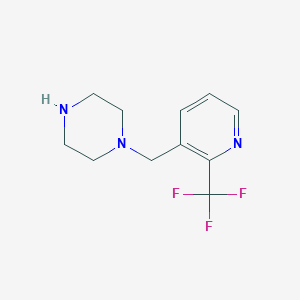
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)


